N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide
Description
This compound is a naphthalene sulfonamide derivative featuring a thiazole ring substituted with a 3,4-dimethoxyphenyl group. Its structural complexity arises from the combination of a naphthalene core, sulfonamide linkage, and substituted thiazole, which may influence solubility, pharmacokinetics, and target specificity.
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S2/c1-28-21-10-8-18(14-22(21)29-2)23-25-19(15-30-23)11-12-24-31(26,27)20-9-7-16-5-3-4-6-17(16)13-20/h3-10,13-15,24H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYAOWNLRWXHOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC4=CC=CC=C4C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide typically involves the formation of the thiazole ring followed by the attachment of the naphthalene-2-sulfonamide group. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketone with a thioamide . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Biological Activities
N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide has been studied for various biological activities:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent .
| Compound | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| This compound | TBD | Antimicrobial |
| Standard Drug | TBD | Control |
Anti-inflammatory Effects
Compounds in this class have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). In vitro studies suggest that this compound reduces pro-inflammatory cytokines such as IL-6 and TNF-α .
| Compound | IC50 (µM) | Activity |
|---|---|---|
| This compound | TBD | Anti-inflammatory |
| Celecoxib | 0.05 | COX-2 inhibitor |
Anticancer Potential
Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism of action may involve apoptosis induction and cell cycle arrest in cancer cells .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. Initial findings suggest favorable solubility profiles in water and organic solvents, which may enhance its bioavailability .
Mechanism of Action
The mechanism of action of N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects . For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or modulate inflammatory pathways, resulting in anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structural Differences :
- Rip-B replaces the thiazole-naphthalene sulfonamide system with a benzamide group.
- Lacks the sulfonamide (-SO₂NH-) linkage and naphthalene aromatic system.
- Synthesis : Synthesized in 80% yield via benzoyl chloride and 3,4-dimethoxyphenethylamine reaction .
- Physicochemical Data: Property Rip-B Target Compound (Inferred) Melting Point 90 °C Not reported Yield 80% No data Key Functional Groups Benzamide, dimethoxy Sulfonamide, thiazole
- Relevance : The benzamide group in Rip-B may exhibit different hydrogen-bonding and electronic properties compared to the sulfonamide in the target compound, affecting solubility and target affinity.
N-(4-(Chloromethyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide (12b)
- Structural Overlaps :
- Shares a thiazole core and sulfonamide-like group (phenylsulfonyl).
- Chloromethyl substitution differs from the target compound’s 3,4-dimethoxyphenyl-thiazole system.
- Synthesis: Prepared via coupling of 2-amino-4-(chloromethyl)thiazole with phenylsulfonyl acetic acid using carbodiimide activation .
- Key Contrasts :
- The chloromethyl group in 12b may confer electrophilic reactivity, absent in the target compound.
- The target’s naphthalene system likely enhances hydrophobicity compared to 12b’s phenylsulfonyl group.
Quaternary Ammonium Salt with 3,4-Dimethoxyphenethyl Motif
- Structural Similarity: Shares the 3,4-dimethoxyphenethyl group but in a quaternary ammonium salt framework . Crystal structure data (monoclinic, P2₁/c) reveal planar aromatic systems and hydrogen-bonding networks involving water molecules.
- Implications : The dimethoxyphenyl group’s electron-rich nature may stabilize π-π stacking in both this salt and the target compound, though the sulfonamide-thiazole system in the latter could alter molecular packing.
Biological Activity
N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide is a thiazole derivative that has garnered attention due to its diverse biological activities. This compound is characterized by its unique structural features, which include a thiazole ring and a naphthalene sulfonamide moiety. The biological activities of thiazole derivatives are well-documented, encompassing antibacterial, antifungal, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The compound's IUPAC name is N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]naphthalene-2-sulfonamide. Its molecular formula is , with a molecular weight of 422.56 g/mol. The presence of the dimethoxyphenyl group enhances its lipophilicity and potential interaction with biological targets.
1. Antibacterial Activity
Thiazole derivatives, including this compound, have shown promising antibacterial properties. In vitro studies indicate that this compound exhibits significant activity against various Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentrations (MICs) in the range of 0.5 to 1 μg/mL against Staphylococcus aureus and Escherichia coli .
2. Antifungal Activity
The compound also demonstrates antifungal properties, particularly against common pathogens such as Candida albicans. The mechanism of action may involve disruption of fungal cell wall synthesis or interference with essential metabolic pathways .
3. Anti-inflammatory Properties
Research indicates that this compound possesses anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in cellular models, suggesting its potential as a therapeutic agent for inflammatory diseases .
4. Antitumor Activity
Preliminary studies suggest that this compound may have anticancer properties. It has been evaluated in various cancer cell lines, showing cytotoxic effects comparable to established chemotherapeutics like doxorubicin. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with specific cellular pathways involved in cell survival .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzyme Activity : The sulfonamide group may inhibit bacterial dihydropteroate synthase, disrupting folate synthesis.
- Disruption of Membrane Integrity : The lipophilic nature of the naphthalene moiety allows for integration into lipid membranes, potentially disrupting membrane integrity.
- Induction of Apoptosis : In cancer cells, the compound may activate apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins .
Case Studies and Research Findings
Several studies have investigated the biological activity of thiazole derivatives similar to this compound:
Q & A
What are the optimal synthetic routes for N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide, and how can reaction conditions be systematically optimized?
Basic
A stepwise synthesis approach is recommended, starting with the formation of the thiazole core via cyclization of 3,4-dimethoxyphenyl thiourea derivatives with α-halo ketones. Subsequent sulfonamide coupling using naphthalene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) can yield the target compound. Optimization involves varying reaction parameters (temperature, solvent polarity, and catalyst loading) using factorial design experiments to identify critical factors influencing yield and purity . For example, acetic anhydride-mediated acetylation (as in ) and oxidative steps with NaIO₄ ( ) can refine intermediate stability .
Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure and confirming regiochemistry?
Basic
X-ray diffraction (XRD) is critical for resolving crystal packing and intermolecular interactions (e.g., hydrogen bonding and π-π stacking) . High-resolution NMR (¹H, ¹³C, and 2D COSY/HSQC) confirms regiochemistry, particularly for distinguishing thiazole substituents and sulfonamide linkage. Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups like sulfonamide S=O stretches. Polarimetry or chiral HPLC may be required if stereocenters are present .
How should researchers design in vitro assays to evaluate the biological activity of this sulfonamide-thiazole hybrid?
Basic
Begin with target-specific assays (e.g., enzyme inhibition for kinases or carbonic anhydrases) using purified proteins. Dose-response curves (IC₅₀ determination) and time-dependent activity studies are essential. Include positive controls (e.g., acetazolamide for sulfonamide-based inhibitors) and negative controls (solvent-only). Cell viability assays (MTT or resazurin) assess cytotoxicity. Replicate experiments in triplicate to ensure statistical robustness, and use ANOVA for data analysis .
What advanced strategies are recommended for structure-activity relationship (SAR) studies to identify pharmacophoric motifs?
Advanced
SAR studies require systematic variation of substituents on the thiazole ring (e.g., methoxy vs. nitro groups) and sulfonamide moiety. Pair synthetic analogs with computational docking (AutoDock or Schrödinger) to map binding interactions against target proteins. Molecular dynamics simulations (e.g., GROMACS) can predict stability of ligand-receptor complexes. Validate predictions with in vitro assays and correlate electrostatic potentials (via DFT calculations) with activity trends .
How can contradictions in solubility data obtained from different experimental setups be resolved?
Advanced
Discrepancies often arise from solvent polarity, pH, or temperature variations. Replicate experiments using standardized buffers (e.g., PBS at pH 7.4) and control humidity/temperature. Employ Hansen solubility parameters (HSPs) to predict solvent compatibility. Use design of experiments (DoE) to isolate confounding variables. Cross-validate with orthogonal methods: HPLC for kinetic solubility vs. shake-flask for thermodynamic solubility .
What computational approaches are suitable for modeling the compound’s interaction with biological targets?
Advanced
Molecular docking (AutoDock Vina) identifies potential binding poses, while free-energy perturbation (FEP) calculations refine affinity predictions. QSAR models built with MOE or RDKit connect structural descriptors (e.g., logP, polar surface area) to activity. Validate with experimental IC₅₀ values and use machine learning (Random Forest or SVM) to prioritize analogs for synthesis .
What crystallographic evidence supports the compound’s intermolecular interactions and stability?
Advanced
XRD analysis reveals key interactions: sulfonamide oxygen hydrogen bonds with adjacent NH groups and thiazole π-π stacking with naphthalene rings. Thermal stability can be inferred from packing density and melting point correlations. Monitor polymorph formation via differential scanning calorimetry (DSC) and correlate with dissolution rates .
How should stability studies be designed to assess degradation under physiological conditions?
Advanced
Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products (e.g., hydrolysis of sulfonamide or demethylation of methoxy groups). Use LC-MS to identify degradants and assess photostability under UV/visible light. Apply Arrhenius kinetics to extrapolate shelf-life at room temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
